molecular formula C26H26O12 B12339058 4-Caffeoyl-5-feruloylquinic acid CAS No. 536981-78-9

4-Caffeoyl-5-feruloylquinic acid

Cat. No.: B12339058
CAS No.: 536981-78-9
M. Wt: 530.5 g/mol
InChI Key: SDMADMBVKYOYQN-CSPRBKSFSA-N
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Description

4-Caffeoyl-5-feruloylquinic acid is a polyphenolic compound found in various plant sources, particularly in coffee beans. It is a derivative of quinic acid esterified with caffeic and ferulic acids. This compound is known for its potent antioxidant properties and has garnered significant interest in the fields of chemistry, biology, and medicine due to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-caffeoyl-5-feruloylquinic acid typically involves the esterification of quinic acid with caffeic and ferulic acids. One efficient method includes the Knoevenagel condensation of 4-hydroxy-3-methoxy-benzaldehyde with a malonate ester of quinic acid . This reaction is followed by several steps to achieve the final product.

Industrial Production Methods

Industrial production of this compound is often optimized for higher yields and purity. The process involves the extraction of quinic acid from plant sources, followed by its esterification with caffeic and ferulic acids under controlled conditions. The reaction parameters, such as temperature, pH, and solvent choice, are carefully monitored to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Caffeoyl-5-feruloylquinic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Conditions for substitution reactions typically involve acidic or basic catalysts.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities and properties.

Scientific Research Applications

4-Caffeoyl-5-feruloylquinic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-caffeoyl-5-feruloylquinic acid primarily involves its antioxidant activity. The compound acts as a hydroperoxyl radical scavenger and xanthine oxidase inhibitor . It can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells. Additionally, it forms stable complexes with enzymes, inhibiting their activity and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Chlorogenic acid: Another ester of quinic acid with caffeic acid, known for its antioxidant properties.

    Caffeic acid: A simple phenolic acid with antioxidant and anti-inflammatory effects.

    Ferulic acid: A hydroxycinnamic acid with potent antioxidant activity.

Uniqueness

4-Caffeoyl-5-feruloylquinic acid is unique due to its dual esterification with both caffeic and ferulic acids, which enhances its antioxidant capacity compared to its individual components. This dual esterification also contributes to its diverse biological activities and potential therapeutic applications.

Properties

CAS No.

536981-78-9

Molecular Formula

C26H26O12

Molecular Weight

530.5 g/mol

IUPAC Name

(1S,3R,4R,5R)-4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,3-dihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C26H26O12/c1-36-20-11-15(3-7-17(20)28)5-8-22(31)37-21-13-26(35,25(33)34)12-19(30)24(21)38-23(32)9-4-14-2-6-16(27)18(29)10-14/h2-11,19,21,24,27-30,35H,12-13H2,1H3,(H,33,34)/b8-5+,9-4+/t19-,21-,24-,26+/m1/s1

InChI Key

SDMADMBVKYOYQN-CSPRBKSFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C[C@@](C[C@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)(C(=O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)O)(C(=O)O)O)O

Origin of Product

United States

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